molecular formula C9H11Cl2NO3 B018189 Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride CAS No. 130312-40-2

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Cat. No.: B018189
CAS No.: 130312-40-2
M. Wt: 252.09 g/mol
InChI Key: KUFDIVILMYFZOU-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride (CAS: 130312-40-2) is a benzoate derivative with a methoxy group at position 2, an amino group at position 4, and a chlorine substituent at position 5. This compound is structurally related to several 5-hydroxytryptamine (5-HT4) receptor modulators and serves as a key intermediate or impurity in pharmaceuticals like metoclopramide . It is commercially available in varying quantities (e.g., 50 g packs at €1,987.70) with a purity of ≥95% .

Properties

IUPAC Name

methyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFDIVILMYFZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Iodobenzene Dichloride-Mediated Chlorination

This method, detailed in US Patent 3,700,719, involves:

  • Methylation and esterification : p-Aminosalicylic acid (I) is methylated using dimethyl sulfate in acetone with potassium hydroxide, yielding methyl 4-amino-2-methoxybenzoate (II).

  • Chlorination : Compound II is treated with iodobenzene dichloride in tetrahydrofuran (THF) at –5°C to 0°C, achieving selective 5-chlorination to form methyl 4-amino-5-chloro-2-methoxybenzoate (III).

  • Hydrochloride formation : The free base (III) is dissolved in anhydrous ether and treated with hydrogen chloride gas, precipitating the hydrochloride salt.

Key advantages :

  • High regioselectivity due to iodobenzene dichloride’s electrophilic nature.

  • Avoids protective groups, simplifying the workflow.

Reaction conditions :

StepReagentSolventTemperatureYield
1Dimethyl sulfate, KOHAcetone20–30°C85–90%
2Iodobenzene dichlorideTHF–5°C to 0°C72%
3HCl gasEtherRT95%

Method 2: N-Chlorosuccinimide (NCS) in DMF

CN105237422A describes an alternative approach:

  • Methylation : Similar to Method 1, p-aminosalicylic acid is methylated with dimethyl sulfate and KOH in acetone.

  • Chlorination : Methyl 4-amino-2-methoxybenzoate (II) reacts with NCS in dimethylformamide (DMF) at 65–75°C, yielding the 5-chloro derivative (III).

  • Hydrolysis and salt formation : The ester (III) is hydrolyzed with aqueous KOH in methanol, followed by acidification to pH 5.0 with HCl, yielding the hydrochloride salt.

Key advantages :

  • NCS offers milder conditions compared to iodobenzene dichloride.

  • DMF enhances reaction rate at elevated temperatures.

Reaction conditions :

StepReagentSolventTemperatureYield
2NCSDMF65–75°C78%
3KOH, HClMethanol/waterReflux82%

Optimization and Reaction Conditions

Chlorination Selectivity

Regioselective chlorination at the 5-position is critical. Iodobenzene dichloride achieves this via electrophilic aromatic substitution, directed by the electron-donating methoxy and amino groups. Computational studies suggest the 5-position’s lower electron density due to ortho/para-directing effects, favoring chlorination there.

Solvent and Temperature Effects

  • THF : Optimal for iodobenzene dichloride due to its polarity and low temperature compatibility.

  • DMF : Facilitates NCS reactivity by stabilizing intermediates through hydrogen bonding.

Comparative Analysis of Methodologies

ParameterMethod 1 (Iodobenzene Dichloride)Method 2 (NCS)
Chlorinating agent costHighModerate
Reaction temperature–5°C to 0°C65–75°C
Yield72%78%
ScalabilityLimited by cryogenic conditionsHigh

Method 2 is preferable for industrial scaling due to higher temperatures and comparable yields. However, Method 1 offers superior selectivity for lab-scale synthesis.

Challenges and Solutions

Byproduct Formation

  • Di-chlorination : Over-chlorination at the 3-position occurs if stoichiometry exceeds 1:1. Solution: Slow reagent addition and strict temperature control.

  • Ester hydrolysis : Premature hydrolysis during chlorination. Solution: Use anhydrous solvents and molecular sieves.

Purification

Crystallization from methanol/petroleum benzine (Method 1) or aqueous HCl (Method 2) removes impurities effectively .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as quinones.

    Reduction: Formation of reduced derivatives like amines.

    Hydrolysis: Formation of 4-amino-5-chloro-2-methoxybenzoic acid.

Scientific Research Applications

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

Compound Name Structure Pharmacological Role Key Differences References
Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride Benzoate core with methyl ester, NH₂ (C4), Cl (C5), OCH₃ (C2) Impurity in metoclopramide; research chemical Reference compound
RS23597-190 hydrochloride 3-(piperidine-1-yl)propyl ester 5-HT4 receptor antagonist Piperidine-containing ester substituent
ML10302 2-piperidinoethyl ester 5-HT4 receptor ligand Piperidine-ethyl ester chain
SDZ-205-557 HCl 2-(diethylamino)ethyl ester 5-HT4 receptor antagonist Diethylamino-ethyl ester substituent
Metoclopramide hydrochloride N-(2-(diethylamino)ethyl)amide Dopamine D2 antagonist; 5-HT4 agonist Amide linkage instead of ester
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Acetamido group (C4) Metoclopramide impurity Acetamido replaces amino group
Key Observations:
  • Ester vs. Amide Linkages : Metoclopramide replaces the ester group with an amide, enabling dopamine D2 receptor antagonism and 5-HT4 agonism .
  • Substituent Effects: Piperidine or diethylamino groups in RS23597-190 and SDZ-205-557 enhance 5-HT4 receptor binding and selectivity as antagonists .
  • Amino Group Modifications: Acetylation of the amino group (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) reduces receptor interaction, making it a pharmacologically inactive impurity .
Physicochemical Properties:
  • Solubility: The amino group in the target compound enhances water solubility compared to acetamido derivatives .
  • Purity : Commercial batches of the target compound are ≥95% pure, while analogs like SDZ-205-557 require specialized synthesis (e.g., coupling reactions with triethylamine) .

Functional and Application Differences

  • Pharmaceutical Use : Metoclopramide is clinically used for gastrointestinal motility disorders, while the target compound is primarily an impurity or intermediate .
  • Research Applications : RS23597-190 and SDZ-205-557 are tools for studying 5-HT4 receptor signaling in neurological disorders .

Biological Activity

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride, known by its chemical formula C9H10ClNO3HClC_9H_{10}ClNO_3\cdot HCl, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

This compound is a derivative of benzoic acid characterized by the presence of amino, chloro, and methoxy groups. Its unique structure allows it to participate in various chemical reactions, which can lead to significant biological implications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The functional groups present in the compound facilitate:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
  • Electrostatic Interactions : The chloro group may interact with charged residues in enzymes or receptors.
  • Hydrophobic Interactions : The methoxy group contributes to hydrophobic contacts with lipid membranes or hydrophobic pockets in proteins.

These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, in vitro studies have shown its effectiveness against certain bacterial strains. A comparative analysis revealed that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. In a study focusing on HDAC11, this compound exhibited an IC50 value of approximately 3.5 µM, indicating moderate potency compared to other known inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Studies have demonstrated that variations in the alkyl substituents on the benzamide backbone can enhance or diminish receptor binding affinity and selectivity. For example:

Substituent Effect on Activity
Methoxy GroupEnhances binding affinity for HDACs
Chloro GroupModulates electrostatic interactions
Amino GroupFacilitates hydrogen bonding with targets

These findings suggest that careful structural modifications could lead to the development of more potent derivatives.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
  • HDAC Inhibition Research :
    In research focused on cancer therapeutics, this compound was tested for HDAC inhibition. The study found that it selectively inhibited HDAC11 without significantly affecting other HDAC isoforms, suggesting a targeted therapeutic approach for cancer treatment .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves esterification of 4-amino-5-chloro-2-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄), followed by hydrochlorination. Key steps include:

  • Esterification : Reflux at 70–80°C for 6–8 hours in anhydrous methanol.
  • Purification : Recrystallization from ethanol to achieve ≥95% purity .
  • Analytical Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) on silica gel to track intermediates.
    For higher purity (>96%), column chromatography (silica gel, gradient elution with dichloromethane/methanol) is recommended .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy : 1H NMR (DMSO-d6) to confirm aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and ester carbonyl .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (m/z 215.63 for [M+H]⁺) .
  • Elemental Analysis : Validate stoichiometry (C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points (e.g., 135°C vs. literature variability)?

Methodological Answer: Discrepancies may stem from polymorphic forms, purity, or moisture content. To resolve:

  • Differential Scanning Calorimetry (DSC) : Perform at heating rates of 2–10°C/min to detect polymorph transitions.
  • Comparative Analysis : Test batches with 95% vs. 96% purity using sealed capillaries and calibrated equipment.
  • Standardized Drying : Vacuum desiccation (40°C, 24h) to eliminate moisture effects. Publish protocols to harmonize reporting.

Q. What experimental strategies optimize catalytic efficiency in halogenation steps during synthesis?

Methodological Answer: Adopt a Doehlert experimental design to optimize:

ParameterRangeResponse Metric
Catalyst (FeCl₃)5–15 mol%Yield (%)
Temperature80–120°CByproduct formation
Reaction Time2–6hSelectivity
  • HPLC Analysis : Use a C18 column (acetonitrile/water, 0.1% TFA) to quantify intermediates and byproducts .
  • Response Surface Methodology (RSM) : Statistically maximize yield while minimizing impurities .

Q. How can stability studies be designed to evaluate storage conditions for this compound?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical Tracking : Monitor via HPLC (retention time shifts) and NMR (degradant peaks).
  • Storage Recommendations : Based on similar compounds, store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Test across a wider concentration range (nM–mM) to identify non-linear effects.
  • Assay Standardization : Use positive controls (e.g., Metoclopramide Impurity 12 ) to calibrate bioactivity measurements.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) to isolate methodological variability.

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